2,5-Dimethylchroman-4-one
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Overview
Description
2,5-Dimethylchroman-4-one is a chemical compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Scientific Research Applications
2,5-Dimethylchroman-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
Target of Action
2,5-Dimethylchroman-4-one, also known as 2,5-Dimethyl-2,3-dihydro-4H-chromen-4-one, is a heterobicyclic compound that acts as a building block in medicinal chemistry . It exhibits a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects
Mode of Action
It is known that the absence of a double bond between c-2 and c-3 in the chromanone structure results in significant variations in biological activities . This suggests that the compound may interact with its targets in a unique manner, leading to a variety of cellular responses.
Biochemical Pathways
For instance, its anticancer and anti-inflammatory activities suggest that it may affect pathways related to cell proliferation and inflammation .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, reflecting its wide range of pharmacological activities. For example, its anticancer activity suggests that it may induce cell death or inhibit cell proliferation in cancer cells . Its anti-inflammatory activity suggests that it may reduce inflammation by inhibiting pro-inflammatory pathways .
Biochemical Analysis
Biochemical Properties
2,5-Dimethylchroman-4-one plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . More studies are needed to provide a detailed understanding of these effects.
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylchroman-4-one typically involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol, followed by cyclization through Claisen rearrangement by heating in DMF (dimethylformamide) to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromenone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromenones, which can exhibit different biological activities and properties.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-2,3-dihydro-4H-chromen-4-one
- 6,8-Dimethyl-2,3-dihydro-4H-chromen-4-one
- 5,7-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
Uniqueness
2,5-Dimethylchroman-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 2 and 5 can affect the compound’s stability, solubility, and interaction with biological targets.
Properties
IUPAC Name |
2,5-dimethyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-4-3-5-10-11(7)9(12)6-8(2)13-10/h3-5,8H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUMQFDXKKRKME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC=C2O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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